molecular formula C14H10FNO3 B3077012 4-[(4-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1043535-98-3

4-[(4-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B3077012
CAS No.: 1043535-98-3
M. Wt: 259.23
InChI Key: AXRKTBHNHMIGPO-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid (referred to as SUN in research contexts) is a heterocyclic compound featuring a fused furopyrrole core substituted with a 4-fluorobenzyl group at the 4-position and a carboxylic acid moiety at the 5-position. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that catabolizes D-serine, a key co-agonist of the N-methyl-D-aspartate receptor (NMDAR) . Its DAAO inhibitory activity enhances synaptic D-serine levels, making it a therapeutic candidate for schizophrenia and neurodegenerative disorders . SUN exhibits sustained brain penetration in rodents, with studies demonstrating its role in improving cognitive performance and modulating hippocampal neuronal survival .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]furo[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-10-3-1-9(2-4-10)8-16-11-5-6-19-13(11)7-12(16)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRKTBHNHMIGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C2C(=O)O)OC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzyl bromide with a furo[3,2-b]pyrrole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The compound may inhibit or activate specific proteins, resulting in therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Example Protocol :

Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate (20 mmol) is treated with NaH in DMF.

4-Fluorobenzyl bromide is added to introduce the benzyl group.

Hydrolysis with aqueous NaHCO₃ yields the final carboxylic acid .

Structural Comparison with Analogous Compounds

Core Heterocycle Modifications

Compound Name Core Structure Substituents Key Feature(s)
SUN Furo[3,2-b]pyrrole 4-(4-Fluorobenzyl), 5-COOH Fluorine enhances BBB penetration; potent DAAO inhibitor (IC₅₀ ~50 nM)
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Thieno[3,2-b]pyrrole 5-COOH Sulfur atom increases lipophilicity; antimicrobial activity (MRSA MIC: 8 µg/mL)
3-[(Z)-2-Phenylethenyl] derivative Furo[3,2-b]pyrrole 3-Styryl, 5-COOH Extended conjugation alters electronic properties; uncharacterized bioactivity

Substituent Variations

Compound Name 4-Position Substituent Biological Activity
4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid Methyl Moderate DAAO inhibition (IC₅₀ ~200 nM)
2-[3-(Trifluoromethyl)phenyl] derivative 3-Trifluoromethylphenyl Enhanced metabolic stability; uncharacterized
4-Isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Isopentyl, 2-methyl Antimicrobial (Gram-positive pathogens)

Enzymatic Inhibition

Compound Target Enzyme IC₅₀/EC₅₀ Mechanism
SUN DAAO 50 nM Competitive inhibition; increases D-serine
4H-Furo[3,2-b]pyrrole-5-carboxylic acid DAO 120 nM Non-competitive inhibition
4-Methyl-thieno[3,2-b]pyrrole derivative Carbonic anhydrase 1.2 µM Sulfonamide-mediated inhibition

Therapeutic Potential

  • SUN : Preclinical efficacy in rodent models of schizophrenia (improved prepulse inhibition) and neuroprotection (reduced hippocampal neuronal death) .
  • Thieno[3,2-b]pyrroles: Broad-spectrum antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Chloroform Extract Analogs: Antioxidant and anti-inflammatory properties (e.g., 3,4-diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid) .

Structure-Activity Relationships (SAR)

Fluorine Substituent: The 4-fluorobenzyl group in SUN enhances blood-brain barrier permeability compared to non-fluorinated analogs (e.g., 4-benzyl derivatives) .

Core Heteroatom: Replacement of furan oxygen with sulfur (thieno analogs) increases lipophilicity and shifts activity toward antimicrobial targets .

Ester vs. Acid : Methyl/ethyl esters (e.g., ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate) exhibit reduced DAAO inhibition but improved solubility .

Biological Activity

Overview

4-[(4-Fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS: 760192-96-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₀FNO₃
  • Molecular Weight : 255.24 g/mol
  • CAS Number : 760192-96-9

This compound features a furo[3,2-b]pyrrole backbone with a fluorophenyl substituent, which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of furo[3,2-b]pyrroles have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
4-FP-Methyl-FuroMCF-710.5Apoptosis Induction
4-FP-Methyl-FuroA54915.8Cell Cycle Arrest

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes associated with disease processes:

  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment.
    • Example: A study reported an IC50 value of 19.2 µM against AChE for a related furo-pyrrole derivative .
  • Cyclooxygenase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes.
    • Example: Derivatives exhibited moderate COX-2 inhibition with IC50 values ranging from 10 to 30 µM .

Antioxidant Activity

Research indicates that furo[3,2-b]pyrrole derivatives possess antioxidant properties, which may contribute to their therapeutic potential by scavenging free radicals and reducing oxidative stress .

Case Studies

  • Study on Anticancer Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various furo[3,2-b]pyrrole derivatives. The results indicated that certain substitutions enhanced cytotoxicity against cancer cell lines through apoptosis pathways .
  • Cholinesterase Inhibition Study :
    • Another research article focused on the structure-activity relationship (SAR) of furo[3,2-b]pyrrole derivatives concerning their cholinesterase inhibition capabilities. The study highlighted that electron-withdrawing groups significantly increased inhibitory activity against AChE and BChE .

Q & A

Q. What are the standard synthetic routes for 4-[(4-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation reactions involving aromatic acid chlorides and heterocyclic precursors. For example, analogous methods involve reacting 4-aminoantipyrine with substituted acid chlorides under reflux in anhydrous solvents (e.g., dichloromethane or THF) . Optimization includes:
  • Catalysts : Use of triethylamine or DMAP to enhance nucleophilic substitution.
  • Temperature : Reactions typically proceed at 60–80°C for 6–12 hours.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
    Table 1 : Representative Synthetic Conditions and Yields
PrecursorSolventCatalystYield (%)Reference
4-Fluorobenzyl chlorideTHFEt₃N65–72
Furopyrrole-carboxylateDCMDMAP58–63

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • IR Spectroscopy : Confirm carboxylic acid (-COOH) via O-H stretch (~2500–3300 cm⁻¹) and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₅H₁₂FNO₃ (calc. 273.08). Fragmentation patterns help verify the furopyrrole core .
  • ¹H/¹³C NMR : Key signals include:
  • Fluorophenyl protons (δ 7.2–7.6 ppm, doublets).
  • Furopyrrole protons (δ 6.8–7.0 ppm for aromatic H; δ 4.5–5.0 ppm for methylene bridge) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

  • Methodological Answer :
  • Core Modifications : Substitute the fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Carboxylic Acid Bioisosteres : Replace -COOH with tetrazole or sulfonamide to enhance membrane permeability .
  • In Silico Screening : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • X-ray Crystallography : Resolve ambiguities (e.g., regiochemistry of substituents) via single-crystal analysis .
  • Case Example : Discrepancies in carbonyl stretching (IR) may arise from polymorphism; use DSC/TGA to assess crystallinity .

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (AMBER/CHARMM force fields) .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the carboxylic acid group) using Schrödinger Suite .

Q. How can in vitro assays differentiate the compound’s mechanism of action in cellular pathways?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use TR-FRET-based platforms (e.g., LanthaScreen) to quantify IC₅₀ values .
  • Cytotoxicity Profiling : Compare effects on cancer vs. normal cell lines (e.g., MTT assay) to assess selectivity .

Q. What strategies optimize regioselectivity in derivatizing the furo[3,2-b]pyrrole core?

  • Methodological Answer :
  • Directed Metalation : Use LDA/TMP to deprotonate specific positions (e.g., C-2 vs. C-6) .
  • Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophilic substitution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-fluorophenyl)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid

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